4-Chloroheptanenitrile

Description

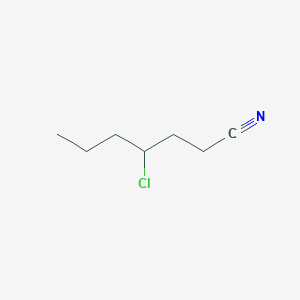

4-Chloroheptanenitrile (C₇H₁₂ClN) is an aliphatic nitrile compound with a chlorine substituent at the fourth carbon of its seven-carbon chain. Aliphatic chloro-nitriles are typically utilized as intermediates in organic synthesis, agrochemical production, and pharmaceutical manufacturing. The compound’s nitrile group (-CN) and chloro (-Cl) substituent confer reactivity suitable for nucleophilic substitution, hydrolysis, or polymerization reactions .

Properties

CAS No. |

5829-82-3 |

|---|---|

Molecular Formula |

C7H12ClN |

Molecular Weight |

145.63 g/mol |

IUPAC Name |

4-chloroheptanenitrile |

InChI |

InChI=1S/C7H12ClN/c1-2-4-7(8)5-3-6-9/h7H,2-5H2,1H3 |

InChI Key |

NZFAUAUOFVWDJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroheptanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane (4-chloroheptane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4-chloroheptane with sodium cyanide under controlled conditions to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia, amines, and alkoxides are common nucleophiles used in substitution reactions.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products:

Substitution: Amines or alkoxy derivatives of heptanenitrile.

Reduction: Primary amines.

Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

4-Chloroheptanenitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-chloroheptanenitrile involves its interaction with nucleophiles and electrophiles in various chemical reactions. The cyano group (-CN) is a key functional group that participates in these reactions, often acting as an electrophile. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Chloroheptanenitrile with four structurally related chloro-nitrile compounds, highlighting molecular features and applications:

Key Observations:

Chain Length and Physical Properties :

- Longer aliphatic chains (e.g., heptane vs. pentane) increase molecular weight and lipophilicity, reducing water solubility and elevating boiling points. For instance, 4-Chloropentanenitrile (C₅) has a molecular weight of 117.58 g/mol, whereas this compound (C₇) is heavier (157.63 g/mol), suggesting differences in volatility and solubility .

Substituent Position and Reactivity :

- In aliphatic analogs like 4-Chloropentanenitrile, the chloro group at the fourth position may influence steric hindrance and electronic effects, favoring specific reaction pathways (e.g., SN2 substitutions). In contrast, aromatic derivatives like 2-(4-Chlorophenyl)hexanenitrile exhibit resonance stabilization, altering reactivity in electrophilic aromatic substitution .

Functional Group Effects: Terminal nitriles (e.g., 4-Chlorophenylacetonitrile) are more reactive in cyano-group transformations compared to internal nitriles like this compound, which may require harsher conditions for hydrolysis or reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.